molecular formula C9H11N3 B174241 2-(Propylamino)isonicotinonitrile CAS No. 127680-76-6

2-(Propylamino)isonicotinonitrile

Cat. No.: B174241
CAS No.: 127680-76-6
M. Wt: 161.2 g/mol
InChI Key: YHKNUWNZUPWCKX-UHFFFAOYSA-N
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Description

2-(Propylamino)isonicotinonitrile is an organic compound with the molecular formula C9H11N3. It is a derivative of isonicotinonitrile, featuring a propylamino group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Propylamino)isonicotinonitrile can be synthesized through the reaction of isonicotinonitrile with propylamine. The reaction typically involves heating the mixture at elevated temperatures, often in a sealed tube, to facilitate the formation of the desired product . The reaction conditions may vary, but a common method involves heating the reactants at 90°C for 48 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the careful control of reaction conditions and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)isonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(Propylamino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in OLED applications, the compound exhibits thermally activated delayed fluorescence by facilitating efficient up-conversion from non-radiative triplet states to radiative singlet states . This process involves the interaction of the compound’s electronic states, enabling high quantum efficiency in electroluminescence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propylamino)isonicotinonitrile is unique due to its specific structural features, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2-(propylamino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-4-11-9-6-8(7-10)3-5-12-9/h3,5-6H,2,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKNUWNZUPWCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562489
Record name 2-(Propylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127680-76-6
Record name 2-(Propylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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